molecular formula C24H23NO3 B2524825 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE CAS No. 1797722-57-6

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B2524825
CAS No.: 1797722-57-6
M. Wt: 373.452
InChI Key: SLLPDJDNGFVTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with a unique structure that combines a xanthene core with a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of 2-methoxybenzaldehyde with 2-methylphenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with 9H-xanthene-9-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the xanthene core can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the carbonyl group can produce 9H-xanthene-9-methanol.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism by which N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl ethyl group can bind to active sites on enzymes, inhibiting their activity. Additionally, the xanthene core can interact with receptor sites, modulating their function and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
  • 2-Methylphenethylamine
  • 4-Methoxyphenethylamine

Uniqueness

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE is unique due to its combination of a xanthene core with a methoxyphenyl ethyl group. This structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the xanthene core provides fluorescence properties, while the methoxyphenyl ethyl group enhances its binding affinity to biological targets.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-16-9-3-4-10-17(16)22(27-2)15-25-24(26)23-18-11-5-7-13-20(18)28-21-14-8-6-12-19(21)23/h3-14,22-23H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLPDJDNGFVTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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